REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][C:5]([Br:8])=[CH:4][N:3]=1.[Li]CCCC.[F:14][CH:15]([F:19])[C:16]([O-])=[O:17]>C1(C)C=CC=CC=1.[NH4+].[Cl-]>[Br:8][C:5]1[CH:6]=[CH:7][C:2]([C:16](=[O:17])[CH:15]([F:19])[F:14])=[N:3][CH:4]=1 |f:4.5|
|
Name
|
|
Quantity
|
16 g
|
Type
|
reactant
|
Smiles
|
BrC1=NC=C(C=C1)Br
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
27 mL
|
Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
FC(C(=O)[O-])F
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
[NH4+].[Cl-]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirred at ambient temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (2×100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
All the organic solution was dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude residue was purified by flash column chromatography with 5-10% ethyl acetate in hexane
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |